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Technical Guide: Spectroscopic and Synthetic Overview of 3-(N-
Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and predicted

spectroscopic data for 3-(N-Benzylaminocarbonyl)phenylboronic acid. As of the latest

search, detailed, experimentally verified spectroscopic data and a specific synthetic protocol for

this compound are not readily available in the public domain. The information presented herein

is based on data from structurally similar compounds and established principles of organic

chemistry and spectroscopy.

Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-

boronobenzamide, is a bifunctional molecule incorporating a phenylboronic acid moiety and a

benzylamide group. Phenylboronic acids are a critical class of compounds in organic synthesis,

most notably for their use in Suzuki-Miyaura cross-coupling reactions. They are also widely

investigated in medicinal chemistry and for the development of sensors due to the ability of the

boronic acid group to reversibly bind with diols, such as those found in saccharides. The

presence of the N-benzylamide functionality introduces additional possibilities for hydrogen
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bonding and other molecular interactions, making this compound of potential interest in drug

design and materials science.

Physicochemical Properties
Basic information for 3-(N-Benzylaminocarbonyl)phenylboronic acid is available from

various chemical suppliers.[1][2]

Property Value

CAS Number 625470-96-4

Molecular Formula C₁₄H₁₄BNO₃

Molecular Weight 255.08 g/mol

Alternate Names N-Benzyl 3-boronobenzamide

Proposed Synthesis
A plausible synthetic route to 3-(N-Benzylaminocarbonyl)phenylboronic acid involves the

amidation of 3-carboxyphenylboronic acid with benzylamine. This is a standard and widely

used method for forming amide bonds.

Experimental Protocol: Amide Coupling
Starting Materials: 3-Carboxyphenylboronic acid, benzylamine, a peptide coupling agent

(e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

Solvent: A dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Procedure:

Dissolve 3-carboxyphenylboronic acid in the chosen solvent.

Add the coupling agent and the base to the solution and stir for a few minutes to activate

the carboxylic acid.

Add benzylamine to the reaction mixture.
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Allow the reaction to proceed at room temperature for several hours until completion,

which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up and Purification:

Upon completion, the reaction mixture is typically diluted with an organic solvent and

washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium

bicarbonate solution, and brine.

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the desired 3-(N-Benzylaminocarbonyl)phenylboronic acid.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(N-
Benzylaminocarbonyl)phenylboronic acid. These predictions are based on the analysis of

its functional groups and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the protons

of the benzyl group and the 1,3-disubstituted phenyl ring. The boronic acid protons are often

broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 (broad s) broad singlet 2H B(OH)₂

~8.1 (t) triplet 1H
Ar-H (proton between

the two substituents)

~7.8-7.9 (m) multiplet 2H
Ar-H (protons ortho to

the amide)

~7.5 (t) triplet 1H
Ar-H (proton para to

the amide)

~7.2-7.4 (m) multiplet 5H
Ar-H (benzyl ring

protons)

~4.6 (d) doublet 2H -CH₂- (benzyl)

~9.1 (t) triplet 1H -NH- (amide)

¹³C NMR (Carbon NMR): The spectrum will display resonances for the carbons of both

aromatic rings, the benzylic carbon, and the carbonyl carbon of the amide. The carbon

attached to the boron atom may show a broad signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~167 C=O (amide)

~138 Ar-C (ipso-carbon of benzyl ring)

~135 Ar-C (ipso-carbon attached to amide)

~130-135 Ar-C (C-B, often broad)

~127-130 Ar-CH (phenyl and benzyl rings)

~44 -CH₂- (benzyl)
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H stretching of

the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and various

vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 (broad) Strong O-H stretch (boronic acid)

~3300 Medium N-H stretch (amide)

~3100-3000 Medium Aromatic C-H stretch

~1640 Strong C=O stretch (Amide I)

~1540 Strong N-H bend (Amide II)

~1400-1300 Strong B-O stretch

~700-800 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound.

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

255 [M]⁺, molecular ion

237 [M - H₂O]⁺

164 [M - C₇H₇N]⁺

106 [C₇H₈N]⁺

91 [C₇H₇]⁺ (tropylium ion)

Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 3-(N-
Benzylaminocarbonyl)phenylboronic acid from 3-carboxyphenylboronic acid and

benzylamine.
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Reactants Reagents

3-Carboxyphenylboronic Acid

Reaction Mixture

Benzylamine Peptide Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Aprotic Solvent (e.g., DMF)

Work-up & Purification

3-(N-Benzylaminocarbonyl)phenylboronic Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 3-(N-
Benzylaminocarbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274714#spectroscopic-data-for-3-n-
benzylaminocarbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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